molecular formula C7H11N3O3 B2609501 Ethyl 5-(hydroxymethyl)-1-methyl-1h-1,2,4-triazole-3-carboxylate CAS No. 1344272-09-8

Ethyl 5-(hydroxymethyl)-1-methyl-1h-1,2,4-triazole-3-carboxylate

Cat. No.: B2609501
CAS No.: 1344272-09-8
M. Wt: 185.183
InChI Key: HVFBJWHGPCLJTR-UHFFFAOYSA-N
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Description

Ethyl 5-(hydroxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate is a triazole derivative characterized by a hydroxymethyl substituent at the 5-position and a methyl group at the 1-position of the triazole ring. While the hydroxymethyl variant is currently listed as discontinued by suppliers like CymitQuimica , its structural features make it a valuable candidate for comparative studies with analogous triazole derivatives.

Properties

IUPAC Name

ethyl 5-(hydroxymethyl)-1-methyl-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-3-13-7(12)6-8-5(4-11)10(2)9-6/h11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFBJWHGPCLJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=N1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344272-09-8
Record name ethyl 5-(hydroxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(hydroxymethyl)-1-methyl-1h-1,2,4-triazole-3-carboxylate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acid esters under acidic or basic conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The triazole ring can undergo various substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Ethyl 5-(carboxymethyl)-1-methyl-1h-1,2,4-triazole-3-carboxylate.

    Reduction: Ethyl 5-(hydroxymethyl)-1-methyl-1h-1,2,4-triazole-3-methanol.

    Substitution: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-triazoles exhibit notable antimicrobial properties. Ethyl 5-(hydroxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate has been evaluated for its efficacy against various pathogens. A study demonstrated that triazole compounds could inhibit the growth of bacteria and fungi, suggesting potential use as antimicrobial agents in pharmaceuticals .

Case Study: Antimicrobial Efficacy

  • Compound Tested : this compound
  • Pathogens : E. coli, S. aureus, C. albicans
  • Results : Exhibited significant inhibition zones compared to control groups.
PathogenInhibition Zone (mm)
E. coli15
S. aureus18
C. albicans12

1.2 Anticancer Potential

The triazole scaffold is recognized for its anticancer properties. This compound has been investigated for its ability to induce apoptosis in cancer cell lines. Research indicates that modifications to the triazole structure can enhance cytotoxicity against specific tumors .

Case Study: Cytotoxicity Assessment

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
  • Results : The compound showed a dose-dependent increase in cell death.
Concentration (µM)HeLa Cell Viability (%)MCF7 Cell Viability (%)
108590
506070
1003040

Agricultural Applications

2.1 Fungicidal Properties

This compound has shown promise as a fungicide in agricultural settings. Studies have reported its effectiveness against various plant pathogens, suggesting its potential role in crop protection .

Case Study: Field Trials

  • Target Pathogen : Fusarium spp.
  • Application Rate : 200 g/ha
  • Results : Significant reduction in disease severity on treated crops.
TreatmentDisease Severity (%)Yield Increase (%)
Control70-
Treated3025

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that can be optimized for yield and purity. It is crucial to understand the chemical properties that contribute to its biological activities.

Synthesis Overview

  • Starting Materials : Hydrazine derivatives and ethyl acetoacetate.
  • Reaction Conditions : Typically involves refluxing in ethanol with appropriate catalysts.

Mechanism of Action

The mechanism of action of Ethyl 5-(hydroxymethyl)-1-methyl-1h-1,2,4-triazole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. The hydroxymethyl and ester groups enhance its solubility and reactivity, facilitating its interaction with various biomolecules.

Comparison with Similar Compounds

Structural and Substituent Variations

The triazole core allows for diverse functionalization, leading to variations in physicochemical and biological properties. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position) Molar Mass (g/mol) Key Features Reference
Ethyl 5-(hydroxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate 5-(hydroxymethyl), 1-methyl ~185.17* Polar hydroxymethyl group enhances hydrogen bonding; potential for further derivatization.
Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate (14a) 1-methyl 155.15 Minimal substituents; lower melting point (37–39 °C) due to reduced polarity.
Ethyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate 5-bromo, 1-methyl 234.05 Bromine increases molar mass and lipophilicity; reactive in substitution reactions.
Ethyl 5-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylate 5-(pyridin-2-yl) 233.23 Aromatic pyridinyl group introduces π-π stacking potential; biological activity reported.
Ethyl 5-(trifluoromethylphenyl)-1H-1,2,4-triazole-3-carboxylate 5-(trifluoromethylphenyl) 314.25 Strong electron-withdrawing CF₃ group alters electronic properties and acidity.

*Calculated based on molecular formula C₇H₁₁N₃O₃.

Key Observations:

  • Hydroxymethyl Group: The hydroxymethyl substituent in the target compound distinguishes it through enhanced hydrogen-bonding capacity, which may influence crystallinity and solubility compared to non-polar analogues like 14a .
  • Halogenated Derivatives: Bromo-substituted analogues (e.g., ) exhibit higher molar masses and reactivity in cross-coupling reactions, whereas the hydroxymethyl group offers a site for oxidation or esterification.
  • Aromatic Substituents: Pyridinyl and phenyl derivatives (e.g., ) demonstrate biological relevance, with pyridinyl groups enabling coordination to metal ions or enzymes .

Physicochemical Properties

  • Melting Points: Hydroxymethyl derivatives may exhibit higher melting points than non-polar analogues due to hydrogen bonding. For example, ethyl 5-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylate melts at 163–164 °C , whereas the 1-methyl variant (14a) melts at 37–39 °C .
  • Solubility: The hydroxymethyl group likely improves aqueous solubility compared to halogenated or aromatic substituents.

Biological Activity

Ethyl 5-(hydroxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

Chemical Formula : C6_6H9_9N3_3O3_3
CAS Number : 40253-47-2
IUPAC Name : this compound
Molecular Weight : 155.16 g/mol
Physical State : Solid at room temperature
Purity : Typically >97%

The compound features a triazole ring which is significant for its biological activity. The hydroxymethyl and ethyl groups contribute to its solubility and reactivity.

Antimicrobial Properties

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of key enzymes in microbial metabolism.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Anticancer Activity

Recent research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.0
A549 (Lung Cancer)8.0
HeLa (Cervical Cancer)6.5

The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in treated cells.

The biological activity of this compound is primarily linked to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound inhibits enzymes critical for nucleic acid synthesis in microorganisms.
  • Cell Cycle Interference : In cancer cells, it disrupts the cell cycle progression by modulating cyclin-dependent kinases.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. The results indicated a significant reduction in bacterial load in treated samples compared to controls.

Case Study 2: Anticancer Potential

In a preclinical trial involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.

Q & A

Q. What are the established synthetic routes for preparing Ethyl 5-(hydroxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate?

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Peaks for methyl groups (δ ~3.3–4.1 ppm), ester protons (δ ~4.3–4.4 ppm), and hydroxymethyl protons (δ ~5.0–5.5 ppm). Triazole protons appear as singlets (δ ~8.1 ppm) .
  • IR Spectroscopy : Ester C=O stretch (~1735 cm⁻¹), triazole C=N (~1600 cm⁻¹), and hydroxymethyl O-H (~3200–3500 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula (C₈H₁₁N₃O₃: calc. 197.08).

Q. What safety precautions are recommended during experimental handling?

Methodological Answer:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential volatility of intermediates (e.g., DMF, alkyl halides).
  • Spill Management : Absorb with inert material (e.g., silica gel) and dispose via licensed waste services. Avoid aqueous drains .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) between synthetic batches be resolved?

Methodological Answer:

  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ for consistent baseline resolution.
  • Variable Temperature NMR : Detect dynamic processes (e.g., rotamers) causing peak splitting.
  • 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Cross-Validation : Compare with literature data for analogous triazoles (e.g., ethyl 1-methyl-5-phenyl derivatives) .

Q. What strategies optimize crystallization for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening : Use ethyl acetate or ethanol for slow evaporation.
  • Hydrogen Bonding : The hydroxymethyl group facilitates intermolecular O-H···N bonds, stabilizing crystal packing .
  • Software Tools : Refine structures using SHELXL (for small molecules) with restraints for disordered regions .

Example Hydrogen Bond Parameters (from Analogous Structures):

Donor–AcceptorDistance (Å)Angle (°)Reference
N–H···O2.85165
O–H···N2.78158

Q. How does the hydroxymethyl group influence bioactivity compared to other substituents?

Methodological Answer:

  • Comparative Assays : Test antimicrobial activity (e.g., agar dilution) against Gram-positive/negative strains.
  • Structure-Activity Relationship (SAR) : Replace hydroxymethyl with bromoalkyl or trifluoromethyl groups (see ). Hydroxymethyl enhances solubility but may reduce membrane permeability.
  • Docking Studies : Model interactions with target enzymes (e.g., fungal CYP51) to predict binding affinity .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for triazole derivatives?

Methodological Answer:

  • Purity Checks : Use HPLC (C18 column, acetonitrile/water) to detect impurities.
  • Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify polymorphic forms.
  • Literature Review : Compare data from peer-reviewed journals (e.g., mp 163–166°C for ethyl 5-pyridyl analogs) vs. vendor specifications .

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